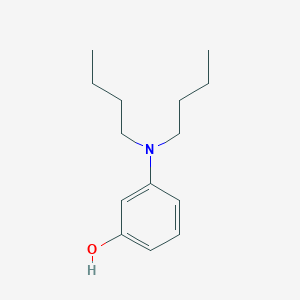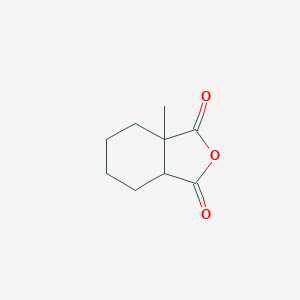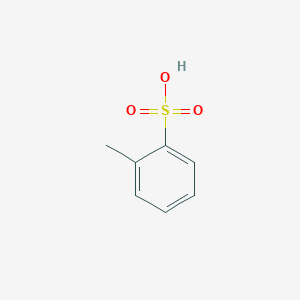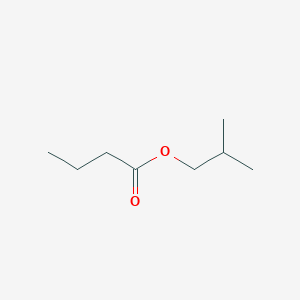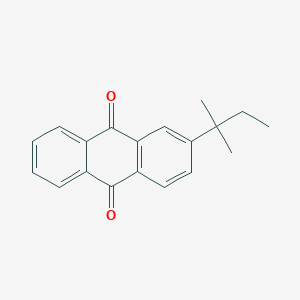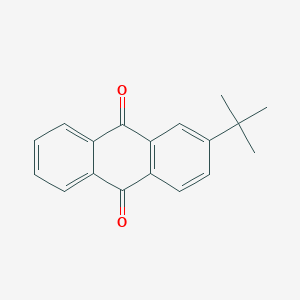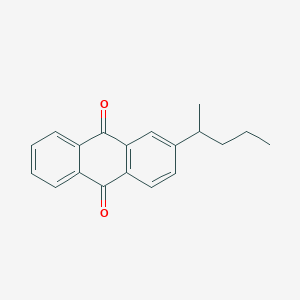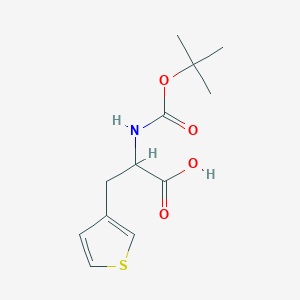
Peptide I (aplysia)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide I (aplysia) is a neuropeptide that has been extensively studied due to its role in modulating the synaptic transmission and plasticity in the nervous system. It was first identified in the sea hare Aplysia californica, a marine gastropod mollusk, and has since been found in other mollusk species as well. Peptide I (aplysia) is a small peptide consisting of only 11 amino acids and has been shown to have a variety of physiological and biochemical effects.
Mecanismo De Acción
Peptide I (Peptide I (aplysia)) acts on presynaptic terminals to modulate the release of neurotransmitters. It binds to a specific receptor on the presynaptic membrane, which leads to the activation of a signaling pathway that ultimately results in the modulation of neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
Peptide I (Peptide I (aplysia)) has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine, as well as the release of neuropeptides such as substance P and enkephalin. Peptide I (Peptide I (aplysia)) has also been shown to modulate the activity of ion channels such as calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Peptide I (Peptide I (aplysia)) has several advantages for lab experiments. It is a small peptide that can be easily synthesized and purified. It has also been extensively studied, and there is a wealth of information available on its mechanism of action and physiological effects. However, there are also some limitations to using peptide I (Peptide I (aplysia)) in lab experiments. It is a neuropeptide that is found in mollusks, which may limit its relevance to other species. Additionally, its effects may be difficult to study in vivo due to its rapid degradation and clearance.
Direcciones Futuras
There are several future directions for research on peptide I (Peptide I (aplysia)). One area of interest is the role of peptide I (Peptide I (aplysia)) in learning and memory. It has been shown to play a role in LTP and LTD, but the exact mechanisms underlying these processes are not fully understood. Another area of interest is the development of peptide I (Peptide I (aplysia)) analogs that may have improved pharmacological properties. Finally, there is also potential for the use of peptide I (Peptide I (aplysia)) in the development of new therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
Peptide I (Peptide I (aplysia)) can be synthesized using solid-phase peptide synthesis, which is a widely used method for peptide synthesis. This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide can then be purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
Peptide I (Peptide I (aplysia)) has been extensively studied in the field of neuroscience due to its role in modulating synaptic transmission and plasticity. It has been shown to play a role in long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission, which are mechanisms underlying learning and memory. Peptide I (Peptide I (aplysia)) has also been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine.
Propiedades
Número CAS |
109050-14-8 |
|---|---|
Nombre del producto |
Peptide I (aplysia) |
Fórmula molecular |
C125H190N28O52 |
Peso molecular |
2917 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(4S)-5-[[(2S)-1-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1 |
Clave InChI |
IDTVEBPFSIYFKB-XLENUICUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Otros números CAS |
109050-14-8 |
Sinónimos |
peptide I (Aplysia) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



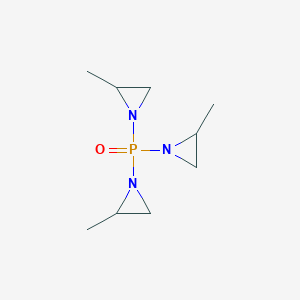
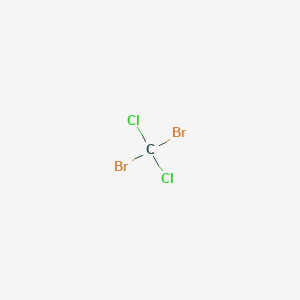
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
